Cas no 784162-96-5 (N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide structure
784162-96-5 structure
Product Name:N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No:784162-96-5
MF:C19H18FN3O3
MW:355.362927913666
CID:5811290
PubChem ID:3448542
Update Time:2025-07-10

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 784162-96-5
    • AKOS016871921
    • Z47756330
    • AKOS001045251
    • F1411-0400
    • N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
    • N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
    • Inchi: 1S/C19H18FN3O3/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(25)21-11)12-7-3-6-10-15(12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
    • InChI Key: ZGTMYFSFZIXGIX-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C1=C(C)NC(NC1C1C=CC=CC=1OC)=O)=O

Computed Properties

  • Exact Mass: 355.13321961g/mol
  • Monoisotopic Mass: 355.13321961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 79.5Ų

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>

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Additional information on N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Comprehensive Overview of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 784162-96-5)

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 784162-96-5) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the tetrahydropyrimidine class, which is known for its diverse biological activities. The presence of both fluorophenyl and methoxyphenyl moieties enhances its potential for interactions with biological targets, making it a subject of interest in drug discovery and development.

Recent studies have highlighted the role of tetrahydropyrimidine derivatives in modulating enzyme activity and receptor binding. Researchers are particularly intrigued by the 2-oxo-1,2,3,4-tetrahydropyrimidine scaffold, which is a common feature in many bioactive molecules. The 5-carboxamide group in this compound further adds to its versatility, enabling potential applications in designing inhibitors for specific metabolic pathways. Given the growing demand for novel therapeutic agents, N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is being explored for its efficacy in various preclinical models.

One of the key trends in modern pharmacology is the search for small-molecule modulators with high specificity and low toxicity. This compound, with its unique fluorine and methoxy substitutions, aligns well with this trend. Fluorine, in particular, is a hotspot in medicinal chemistry due to its ability to improve pharmacokinetic properties. The methoxyphenyl group, on the other hand, is often associated with enhanced binding affinity and solubility. These attributes make CAS No. 784162-96-5 a promising candidate for further investigation.

In the context of AI-driven drug discovery, compounds like N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide are increasingly being analyzed using computational tools. Machine learning models are being employed to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, reducing the time and cost associated with traditional screening methods. This aligns with the broader industry shift toward data-driven research and precision medicine.

Another area of interest is the compound's potential role in addressing oxidative stress-related disorders. The 2-oxo moiety in its structure suggests possible antioxidant properties, which could be leveraged in developing therapies for conditions linked to cellular damage. This is particularly relevant given the rising prevalence of chronic diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

From a synthetic chemistry perspective, the preparation of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves multi-step reactions, including condensation and cyclization processes. Researchers are continually optimizing these synthetic routes to improve yield and purity, which are critical for scaling up production. The compound's crystalline form and solubility characteristics are also being studied to ensure compatibility with various formulation strategies.

In summary, N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 784162-96-5) represents a fascinating intersection of chemistry and biology. Its structural features and potential applications make it a valuable subject for ongoing research, particularly in the realms of drug discovery, computational chemistry, and therapeutic development. As scientific advancements continue, this compound may well emerge as a key player in the next generation of bioactive molecules.

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